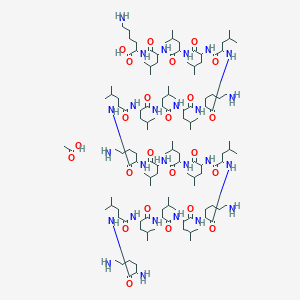

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one

Vue d'ensemble

Description

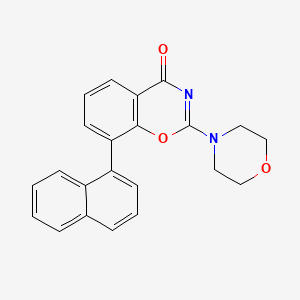

“(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one” is a chemical compound with the molecular formula C16H12FN5O and a molecular weight of 309.31. It is a research-grade product and not intended for human or veterinary use12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. Synthesis of complex organic compounds often involves multiple steps and requires specialized knowledge in organic chemistry.Molecular Structure Analysis

I’m sorry, but I couldn’t find specific information on the molecular structure analysis of this compound. Typically, techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are used to analyze the molecular structure of a compound.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions depend on the functional groups present in the molecule and the conditions under which the reaction is carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For this compound, I couldn’t find specific information on its physical and chemical properties.Applications De Recherche Scientifique

Aurora Kinase Inhibitor

The compound has been identified as a potential Aurora kinase inhibitor, a class of enzymes that play a crucial role in cell division. This makes it relevant in cancer research, where inhibiting Aurora kinase can help in controlling the proliferation of cancer cells. Studies have shown the synthesis and potential application of related compounds as Aurora kinase inhibitors, indicating a promising area of research for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of derivatives of this compound. Studies involving the synthesis of similar compounds have shown their effectiveness against various bacterial strains, highlighting their potential in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Maqbool Ahmed et al., 2006).

Antiviral Activity

The compound and its derivatives have also been explored for their antiviral properties. Some research indicates that certain derivatives of this compound exhibit notable antiviral properties, which could be beneficial in treating viral infections. The inhibition of cellular dihydroorotate dehydrogenase (DHODH) is a mechanism by which these compounds exhibit their antiviral effects (H. Munier-Lehmann et al., 2015).

Anti-Cancer Activity

In addition to its role as an Aurora kinase inhibitor, related compounds have shown anti-cancer activity, particularly against lung cancer. The synthesis and testing of these compounds have demonstrated their potential as low-concentration anticancer agents, suggesting another significant avenue for research in cancer therapeutics (A. G. Hammam et al., 2005).

Safety And Hazards

Orientations Futures

I couldn’t find specific information on the future directions of research involving this compound. Future research directions would depend on the results of current studies and the potential applications of the compound.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may want to consult scientific literature or contact experts in the field.

Propriétés

IUPAC Name |

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLVLWZENYQYRT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)

![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)

![5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B608665.png)

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)